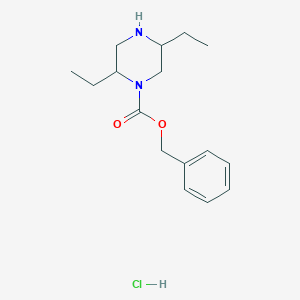
Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride
概要
説明
準備方法
The synthesis of Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
化学反応の分析
Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to interact with receptors and enzymes, potentially leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride can be compared with other piperazine derivatives, such as:
Imatinib: Known for its use in cancer treatment.
Sildenafil: Commonly used for treating erectile dysfunction.
What sets this compound apart is its unique substitution pattern and potential for diverse applications in scientific research and industry .
生物活性
Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride (BDP HCl) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with BDP HCl, supported by data tables and relevant research findings.
Chemical Structure and Properties
BDP HCl features a piperazine ring structure, which is significant for its pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 284.78 g/mol. The presence of benzyl and carboxylate functional groups contributes to its chemical reactivity and potential therapeutic applications.
Biological Activity Overview
Research indicates that BDP HCl exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that BDP HCl may inhibit the growth of certain bacteria and fungi.
- Antiparasitic Activity : The compound has been investigated for its effects against parasitic infections.
- Neuropharmacological Effects : Similar to other piperazine derivatives, BDP HCl may interact with neurotransmitter systems, particularly serotonergic and dopaminergic pathways.
The mechanism of action for BDP HCl involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, influencing biological pathways associated with mood regulation, pain perception, and possibly other neurological functions.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Evaluation :
A study conducted on various piperazine derivatives, including BDP HCl, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics. -
Neuropharmacological Study :
In a rodent model, BDP HCl was administered to assess its effects on anxiety-like behavior. Results showed a notable reduction in anxiety levels as measured by the elevated plus maze test, suggesting potential anxiolytic properties.
Safety and Toxicology
While the biological activities of BDP HCl are promising, safety assessments are crucial. Limited data indicate that compounds in the piperazine family can exhibit neurotoxic effects; thus, careful handling and further toxicological studies are recommended.
特性
IUPAC Name |
benzyl 2,5-diethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13;/h5-9,14-15,17H,3-4,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBFQOPCKXYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















